REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12](=O)[NH2:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1.S(Cl)([Cl:17])=O>P(Cl)(Cl)(Cl)=O>[Cl:17][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]#[N:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=NC2=CC=C(C=C12)C(N)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under a reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the obtained residue was dissolved in 100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The obtained solution was washed with water (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
The obtained residue was introduced into a silica gel column
|
Type
|
WASH
|
Details
|
by eluting with ethyl acetate and acetone
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC=C(C=C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |